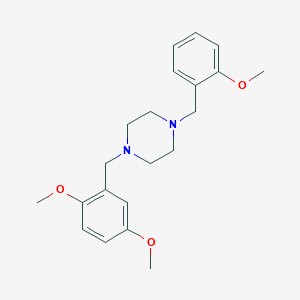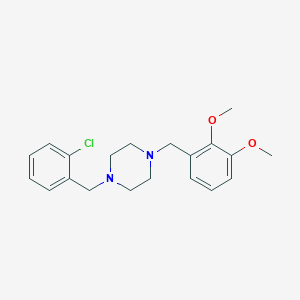![molecular formula C21H27BrN2O3 B442341 1-[(2-Bromophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B442341.png)
1-[(2-Bromophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Bromophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a piperazine ring substituted with a 2-bromobenzyl group and a 2,3,4-trimethoxybenzyl group, making it a molecule of interest for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzyl chloride and 2,3,4-trimethoxybenzyl chloride.
Nucleophilic Substitution Reaction: The piperazine ring undergoes nucleophilic substitution reactions with the bromobenzyl and trimethoxybenzyl chlorides. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process.
Reaction Conditions: The reaction is typically conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at elevated temperatures (e.g., 60-80°C) to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions to ensure high yield and purity of the product.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to remove impurities and obtain the final compound in its pure form.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product, including analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Bromophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., sodium azide).
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or deoxygenated products.
Applications De Recherche Scientifique
1-[(2-Bromophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, and antipsychotic effects. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms. It can be employed in studies involving receptor binding, enzyme inhibition, and cellular signaling.
Industrial Chemistry: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules. It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[(2-Bromophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Receptor Binding: The compound can bind to specific receptors in the body, such as serotonin or dopamine receptors, modulating their activity and influencing physiological responses.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: The compound can interfere with cellular signaling pathways, altering the transmission of signals within cells and affecting cellular functions.
Comparaison Avec Des Composés Similaires
1-[(2-Bromophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-(2-Chlorobenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine: This compound has a similar structure but with a chlorine atom instead of a bromine atom. The presence of chlorine may affect its reactivity and pharmacological properties.
1-(2-Bromobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine: This compound has a different substitution pattern on the trimethoxybenzyl group. The position of the methoxy groups can influence its chemical behavior and biological activity.
1-(2-Bromobenzyl)-4-(2,3-dimethoxybenzyl)piperazine: This compound lacks one methoxy group compared to the original compound. The absence of a methoxy group may alter its interactions with molecular targets and its overall properties.
Propriétés
Formule moléculaire |
C21H27BrN2O3 |
|---|---|
Poids moléculaire |
435.4g/mol |
Nom IUPAC |
1-[(2-bromophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H27BrN2O3/c1-25-19-9-8-17(20(26-2)21(19)27-3)15-24-12-10-23(11-13-24)14-16-6-4-5-7-18(16)22/h4-9H,10-15H2,1-3H3 |
Clé InChI |
QPKGESYHVAWZDM-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Br)OC)OC |
SMILES canonique |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Br)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


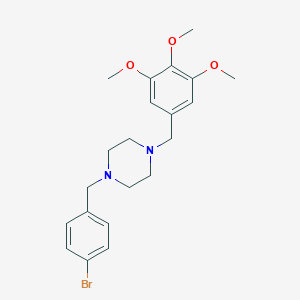
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B442260.png)
![1-(2,5-Dimethoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B442262.png)
![1-[(2-bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B442264.png)
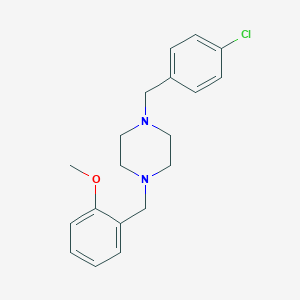
![Methyl4-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}phenylsulfide](/img/structure/B442266.png)
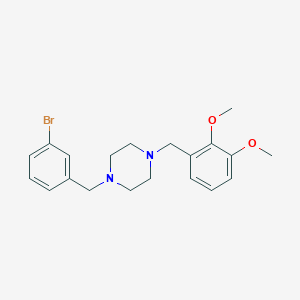
![10-hexanoyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442270.png)
![1-[(3-FLUOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE](/img/structure/B442271.png)
![1-[2-(Trifluoromethyl)benzyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B442272.png)
![1-[(2,4-Dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B442273.png)
![1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine](/img/structure/B442275.png)
